4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
Description
4-(4-Ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a fused heterocyclic compound featuring a furopyrimidine-dione core with a 4-ethoxyphenyl substituent at position 4 and a methyl group at position 1. The ethoxy group (electron-donating) and methyl substituent influence its electronic and steric properties, which may enhance metabolic stability or binding affinity compared to analogs with alternative substituents.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-1-methyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-10-6-4-9(5-7-10)13-12-11(8-21-14(12)18)17(2)15(19)16-13/h4-7,13H,3,8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJAYNAQPUXGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with urea under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, research on related furo[2,3-d]pyrimidine derivatives has shown promising results against various cancer cell lines, including human colon and prostate cancer cells. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer proliferation, such as EGFR tyrosine kinase .
2. Antimicrobial Properties
Compounds in the furo-pyrimidine class have been evaluated for their antimicrobial effects. Preliminary studies suggest that 4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione may exhibit activity against certain bacterial strains. Further investigation into its mechanism of action could provide insights into its efficacy as an antimicrobial agent.
3. Neuroprotective Effects
There is emerging interest in the neuroprotective potential of pyrimidine derivatives. Some studies indicate that similar compounds can modulate neuroinflammatory processes and may be beneficial in neurodegenerative diseases like Alzheimer's or Parkinson's disease. The specific neuroprotective mechanisms of this compound remain to be fully elucidated.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Investigated the effects of furo[2,3-d]pyrimidine derivatives on HT29 and DU145 cell lines; showed significant inhibition of cell growth. |
| Study 2 | Antimicrobial Effects | Evaluated the antimicrobial activity of furo-pyrimidine compounds against E. coli and S. aureus; demonstrated moderate inhibition zones. |
| Study 3 | Neuroprotection | Explored the impact of pyrimidine derivatives on neuroinflammation; indicated potential protective effects against oxidative stress in neuronal cells. |
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and structurally related dihydrofuropyrimidine/furopyridine derivatives:
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., ethoxy, methoxy): Enhance solubility and may reduce oxidative metabolism compared to electron-withdrawing groups (e.g., fluorine) .
Synthetic Efficiency :
- Microwave-assisted solvent-free synthesis (used for analogs) achieves moderate-to-high yields (44–89%) , whereas commercial synthesis (e.g., SynHet) emphasizes purity (>99%) over yield .
Biological Relevance :
- Fluorinated analogs (e.g., 4-fluorophenyl derivative) are prioritized for metabolic stability in drug design .
- Piperazine/piperidine-containing derivatives (e.g., patent compound ) show promise in targeting infections or neurological disorders.
Structural Complexity :
- Compounds with extended side chains (e.g., piperazine in ) face bioavailability challenges due to increased molecular weight (>450 Da) .
Research Findings and Implications
- Microwave Synthesis : The target compound is hypothesized to be synthesized via eco-friendly, microwave-assisted methods, similar to those used for alkyl 4-arylsubstituted dihydropyridines . This approach reduces reaction times and improves sustainability.
- Therapeutic Potential: While direct bioactivity data for the target compound is lacking, structurally related pyrimidine-diones demonstrate antimicrobial , anti-mycobacterial , and CNS-targeting activities. The ethoxyphenyl group may offer a balance between solubility and target affinity.
- Knowledge Gaps: Further studies are needed to elucidate the target compound’s pharmacokinetics, toxicity, and specific biological targets.
Biological Activity
4-(4-ethoxyphenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound known for its unique fused furo-pyrimidine ring system. This structure contributes to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H16N2O4
- CAS Number : 2134706-35-5
Synthesis
The synthesis of this compound typically involves a cyclization reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base. This is followed by cyclization with urea under acidic conditions to yield the desired compound .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Lines Tested : The compound has shown efficacy against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay method .
The mechanism of action is believed to involve inhibition of key enzymes related to cell proliferation and survival. Notably, compounds with similar structures have been documented to inhibit dihydrofolate reductase (DHFR), crucial for DNA synthesis and repair processes .
The biological effects of this compound may involve:
- Enzyme Inhibition : It potentially inhibits enzymes such as DHFR and various kinases that play roles in cancer cell proliferation.
- Cell Cycle Interference : By disrupting DNA replication and protein synthesis pathways, the compound can induce apoptosis in cancer cells .
Comparative Analysis
A comparison with related compounds reveals distinct biological activities:
| Compound Name | Biological Target | Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Anticancer |
| 1-(2-ethoxyphenyl)pyrimidine | Various kinases | Anticancer |
The unique fused structure of this compound allows for specific interactions with molecular targets that may not be present in other compounds .
Case Studies
Recent studies highlight the potential therapeutic applications of this compound:
- Study on Anticancer Activity : A study conducted at Trakya University showed that derivatives similar to this compound exhibited significant cytotoxic effects on cancer cell lines through MTT assays .
- In Silico Studies : Molecular docking studies have indicated favorable binding interactions with EGFR tyrosine kinase in silico models, suggesting a pathway for further investigation into its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
